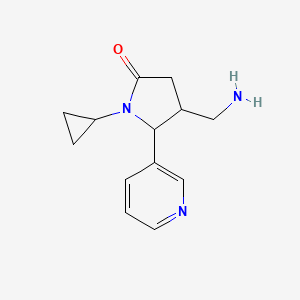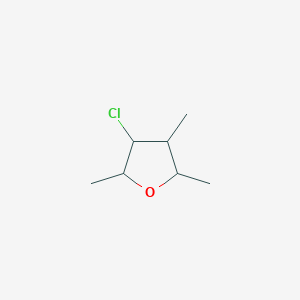
3-Chloro-2,4,5-trimethyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2,4,5-trimethyloxolane is an organic compound with the molecular formula C7H13ClO It is a chlorinated derivative of oxolane, characterized by the presence of three methyl groups and one chlorine atom attached to the oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,4,5-trimethyloxolane typically involves the chlorination of 2,4,5-trimethyloxolane. One common method is the reaction of 2,4,5-trimethyloxolane with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2,4,5-Trimethyloxolane+SOCl2→this compound+SO2+HCl
This method is efficient and yields a high purity product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
3-Chloro-2,4,5-trimethyloxolane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the removal of the chlorine atom, forming 2,4,5-trimethyloxolane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Hydroxyl-substituted oxolane: Formed by substitution with hydroxide ions.
Oxidized derivatives: Formed by oxidation reactions.
2,4,5-Trimethyloxolane: Formed by reduction reactions.
科学的研究の応用
3-Chloro-2,4,5-trimethyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-2,4,5-trimethyloxolane involves its interaction with specific molecular targets. The chlorine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis.
類似化合物との比較
Similar Compounds
- 3-Chloro-2,4-dimethyloxolane
- 3-Chloro-2,5-dimethyloxolane
- 2,4,5-Trimethyloxolane
Uniqueness
3-Chloro-2,4,5-trimethyloxolane is unique due to the specific arrangement of its methyl groups and the presence of a chlorine atom. This structural configuration imparts distinct chemical properties, such as reactivity and stability, making it suitable for specific applications that similar compounds may not be able to fulfill.
特性
分子式 |
C7H13ClO |
|---|---|
分子量 |
148.63 g/mol |
IUPAC名 |
3-chloro-2,4,5-trimethyloxolane |
InChI |
InChI=1S/C7H13ClO/c1-4-5(2)9-6(3)7(4)8/h4-7H,1-3H3 |
InChIキー |
IXIMASJNWQSGSC-UHFFFAOYSA-N |
正規SMILES |
CC1C(OC(C1Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



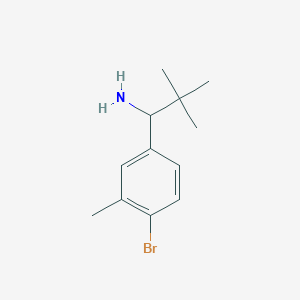

![2-{1-[(Butan-2-yl)amino]ethyl}-5-fluorophenol](/img/structure/B13252324.png)

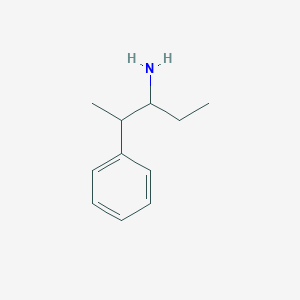
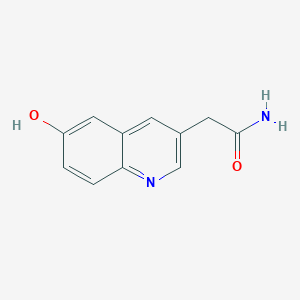
![1-[4-(Methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13252335.png)
![1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13252340.png)

![3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13252342.png)


